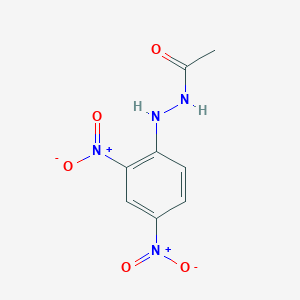
N'-(2,4-dinitrophenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,4-Dinitrophenyl)acetohydrazide is an organic compound with the molecular formula C₈H₈N₄O₅ It is characterized by the presence of a dinitrophenyl group attached to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2,4-Dinitrophenyl)acetohydrazide can be synthesized through a multi-step process involving the reaction of 2,4-dinitrophenylhydrazine with acetic anhydride. The general synthetic route is as follows:
Preparation of 2,4-Dinitrophenylhydrazine: This is typically synthesized by the nitration of phenylhydrazine with a mixture of concentrated nitric and sulfuric acids.
Reaction with Acetic Anhydride: The 2,4-dinitrophenylhydrazine is then reacted with acetic anhydride under controlled conditions to form N’-(2,4-dinitrophenyl)acetohydrazide.
The reaction conditions usually involve maintaining a specific temperature range and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-dinitrophenyl)acetohydrazide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize production costs. The process would also incorporate purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dinitrophenyl)acetohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base.
Condensation: Aldehydes or ketones, typically under acidic or basic conditions.
Major Products
Reduction: Formation of N’-(2,4-diaminophenyl)acetohydrazide.
Substitution: Formation of substituted hydrazides depending on the nucleophile used.
Condensation: Formation of hydrazones.
Scientific Research Applications
N’-(2,4-Dinitrophenyl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of hydrazones and other derivatives.
Biology: The compound can be used in biochemical assays to detect the presence of aldehydes and ketones in biological samples.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N’-(2,4-dinitrophenyl)acetohydrazide exerts its effects depends on the specific application. In biochemical assays, for example, the compound reacts with aldehydes or ketones to form hydrazones, which can be detected spectroscopically. The molecular targets and pathways involved in its action are primarily related to its ability to form stable derivatives with various functional groups.
Comparison with Similar Compounds
N’-(2,4-Dinitrophenyl)acetohydrazide can be compared with other similar compounds such as:
2,4-Dinitrophenylhydrazine: While both compounds contain the dinitrophenyl group, 2,4-dinitrophenylhydrazine lacks the acetohydrazide moiety, making it less versatile in certain synthetic applications.
N’-(2,4-Dinitrophenyl)benzohydrazide: This compound has a benzoyl group instead of an acetyl group, which can influence its reactivity and the types of reactions it undergoes.
The uniqueness of N’-(2,4-dinitrophenyl)acetohydrazide lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications.
Properties
CAS No. |
2719-07-5 |
|---|---|
Molecular Formula |
C8H8N4O5 |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
N'-(2,4-dinitrophenyl)acetohydrazide |
InChI |
InChI=1S/C8H8N4O5/c1-5(13)9-10-7-3-2-6(11(14)15)4-8(7)12(16)17/h2-4,10H,1H3,(H,9,13) |
InChI Key |
NYZGFEVPHFYXKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















